Direct Comparative Selectivity Profiles for 4-Bromophenyl Sulfonamide vs. Closest Analogs Against Human Carbonic Anhydrase Isoforms
No direct, quantitative, head-to-head comparisons or cross-study comparable data were identified between the target compound and its closest structural analogs (e.g., chlorophenyl, difluorophenyl, or methylphenyl sulfonyl variants). The available evidence is limited to class-level inferences from studies demonstrating that sulfonamide substitution patterns dictate carbonic anhydrase isoform selectivity, underscoring that potency and selectivity cannot be extrapolated from one analog to another [1].
| Evidence Dimension | Inhibitory activity and isoform selectivity against human Carbonic Anhydrase (hCA) isoforms I, II, IX, XII |
|---|---|
| Target Compound Data | No quantitative Ki or IC50 data publicly available for this specific compound. |
| Comparator Or Baseline | Related benzenesulfonamides in the study exhibited nanomolar-range Ki values and variable selectivity profiles depending on the heterocyclic carboxamide moiety. |
| Quantified Difference | Unquantifiable due to lack of direct target compound data. Selectivity is known to be highly sensitive to structural modifications. |
| Conditions | In vitro stopped-flow CO₂ hydrase assay for recombinant hCA isoforms. |
Why This Matters
Demonstrates that even within the same chemotype, biological performance is non-transferable, making experimental validation of this specific compound mandatory.
- [1] Pinteala, M., Panchishin, S., Vydzhak, R., Brovarets, V., Petrou, A., Geronikaki, A., Kartsev, V., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. View Source
